molecular formula C8H6BrNS B1266649 6-Bromo-2-methyl-1,3-benzothiazole CAS No. 5304-21-2

6-Bromo-2-methyl-1,3-benzothiazole

Número de catálogo B1266649
Número CAS: 5304-21-2
Peso molecular: 228.11 g/mol
Clave InChI: NPBQNFVPWXRIGG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of brominated benzothiazoles, including derivatives like 6-bromo-2-methyl-1,3-benzothiazole, can be efficiently achieved through the bromination of 2,1,3-benzothiadiazoles in hydrobromic acid at elevated temperatures. This method provides high yields of brominated products by favoring substitution reactions over addition reactions, which is a common challenge in the bromination of heterocyclic compounds (Pilgram, Zupan, & Skiles, 1970).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including 6-bromo-2-methyl-1,3-benzothiazoles, has been extensively studied using techniques like X-ray crystallography. These studies provide detailed insights into the geometric parameters, such as bond lengths and angles, and the overall three-dimensional arrangement of atoms within the molecule. For instance, the synthesis and crystal structure analysis of related benzothiazole derivatives have been reported, which contribute to our understanding of the structural characteristics of these compounds (Dong et al., 2002).

Chemical Reactions and Properties

Benzothiazoles, including the 6-bromo-2-methyl variant, participate in various chemical reactions that highlight their reactivity and functional versatility. For example, the bromination of benzothiazoles has been studied, showing how these compounds can undergo substitution reactions to introduce bromine atoms at specific positions on the heterocyclic ring. This reactivity is crucial for further functionalization and synthesis of more complex derivatives (Neidlein & Knecht, 1987).

Physical Properties Analysis

The physical properties of 6-bromo-2-methyl-1,3-benzothiazole, such as melting point, boiling point, and solubility, are influenced by the presence of the bromine atom and the methyl group on the benzothiazole ring. These properties are essential for determining the compound's behavior in different environments and its suitability for various applications. While specific physical property data for this compound may not be directly available, studies on related benzothiazoles provide a basis for understanding the physical characteristics of these types of compounds.

Chemical Properties Analysis

The chemical properties of 6-bromo-2-methyl-1,3-benzothiazole, including its acidity, basicity, and reactivity towards nucleophiles and electrophiles, are shaped by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl group. These effects influence the compound's chemical behavior, including its participation in reactions such as nucleophilic aromatic substitution and its potential as a building block in organic synthesis. The study of the synthesis and reactions of benzothiazole derivatives offers insights into the chemical properties of 6-bromo-2-methyl-1,3-benzothiazole (Itoh & Mase, 2007).

Aplicaciones Científicas De Investigación

Specific Scientific Field: Medicinal Chemistry

6-Bromo-2-methyl-1,3-benzothiazole is used in the field of medicinal chemistry, particularly in the development of new anti-tubercular compounds .

Summary of the Application

Benzothiazole derivatives, including 6-Bromo-2-methyl-1,3-benzothiazole, have been synthesized and studied for their anti-tubercular activity . These compounds have shown promising results against M. tuberculosis .

Methods of Application or Experimental Procedures

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, two Schiff bases were synthesized utilizing a straightforward condensation reaction between an amino benzothiazole derivative and salicylaldehyde/bromosalicylaldehyde .

Summary of Results or Outcomes

The newly synthesized benzothiazole derivatives have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The inhibitory concentrations of these molecules were compared, and structure-activity relationships were discussed along with molecular docking studies .

5. Application in Alzheimer’s Research 6-Bromo-2-methyl-1,3-benzothiazole has been used in the development of potential SPECT imaging probes for Aβ plaques in Alzheimer’s brains . This application is particularly important in the field of neurology and radiology, where imaging techniques are crucial for diagnosing and monitoring the progression of neurodegenerative diseases .

6. Application in Antibacterial Research Benzothiazole derivatives, including 6-Bromo-2-methyl-1,3-benzothiazole, have shown significant antibacterial activity . In one study, certain compounds were found to be highly active (MIC = 0.09–0.18 mg/ml), showing comparable activity to standard drugs streptomycin (MIC = 0.05–0.1 mg/ml) and ampicillin (MIC = 0.2 mg/ml) against Pseudomonas aeruginosa and Escherichia coli .

7. Application in Synthetic Chemistry Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .

8. Application in Electrophosphorescent Emitter Benzothiazole derivatives are also used as electrophosphorescent emitters in OLEDs . This application is particularly important in the field of material science and electronics, where organic light-emitting diodes (OLEDs) are widely used in display technology .

Safety And Hazards

6-Bromo-2-methyl-1,3-benzothiazole is harmful if inhaled, swallowed, or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Propiedades

IUPAC Name

6-bromo-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBQNFVPWXRIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201085
Record name Benzothiazole, 6-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methyl-1,3-benzothiazole

CAS RN

5304-21-2
Record name Benzothiazole, 6-bromo-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 6-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5304-21-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-bromo-2-iodo-phenylamine (1.5 g, 5.0 mmol), thiacetamide (381 mg, 5.0), cupric oxide (280 mg, 3.5 mmol), dppf (56 mg, 0.10 mmol), Pd2(dba)3 (48 mg, 0.052 mmol) in DMF was heated at 60° C. for 1 hour, cooled to room temperature, partitioned between water and ethyl acetate. The organic phase was dried (Na2SO4) and concentrated. The concentrate was purified by flash chromatography on silica gel using 20% hexanes/methylene chloride to give 550 mg (40% yield) of the desired product. MS (ESI(+)) m/e 227.8, 229.8 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
381 mg
Type
reactant
Reaction Step One
[Compound]
Name
cupric oxide
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
56 mg
Type
catalyst
Reaction Step One
Quantity
48 mg
Type
catalyst
Reaction Step One
Yield
40%

Synthesis routes and methods II

Procedure details

In a mixed solvent of THF (200 mL) and NMP (20 mL) were dissolved 6-bromo-2-chlorobenzothiazole 1 (15 g, 60.4 mmol) and Fe(acac)3 (1.07 g, 3.02 mmol). To the obtained mixture was added at 0° C. 3M methyl magnesium bromide ethereal solution (24.14 ml, 72.4 mmol). It was stirred at room temperature for 1.5 hours. To the reaction mixture was added at 0° C. 3M methyl magnesium bromide ethereal solution (10.1 ml, 30.2 mmol). It was stirred at room temperatures for 1 hour. To the reaction mixture 1N aqueous hydrochloric acid and ethyl acetate. After extraction, the organic layer was washed with brine and dried over magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified with column chromatography to give Compound 53 (10.6 g, 46.5 mmol).
Quantity
24.14 mL
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
15 g
Type
reactant
Reaction Step Six
[Compound]
Name
Fe(acac)3
Quantity
1.07 g
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.